molecular formula C23H30O5 B585095 1-Dehydrocorticosterone 21-Acetate CAS No. 58652-04-3

1-Dehydrocorticosterone 21-Acetate

Cat. No.: B585095
CAS No.: 58652-04-3
M. Wt: 386.488
InChI Key: AUJYIXRHRTVZNY-ZWFCQKKLSA-N
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Description

1-Dehydrocorticosterone 21-Acetate is an acetylated derivative of corticosterone, dehydrogenated at the one position. It is a synthetic corticosteroid used primarily in scientific research. This compound is known for its role as a precursor in the synthesis of other biologically active steroids, such as 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite of 1α-hydroxycorticosterone in certain species of fish .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dehydrocorticosterone 21-Acetate can be synthesized through various chemical pathways. One common method involves the acetylation of corticosterone, followed by dehydrogenation at the one position. The process typically includes the use of reagents such as acetic anhydride and a catalyst like pyridine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often starts with diosgenin, a steroid sapogenin. The process involves multiple steps, including hydroxylation, dehydrogenation, and acetylation, to achieve the desired compound. The use of biotransformations and enzymatic processes is common to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Dehydrocorticosterone 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, sulfuric acid.

Major Products:

Scientific Research Applications

1-Dehydrocorticosterone 21-Acetate is widely used in scientific research due to its role as a precursor in the synthesis of other steroids. Its applications include:

    Chemistry: Used in the synthesis of complex steroidal structures.

    Biology: Studied for its role in metabolic pathways and as a precursor to biologically active steroids.

    Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.

    Industry: Utilized in the production of steroid-based pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 1-Dehydrocorticosterone 21-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and make it a valuable precursor in steroid synthesis. Its acetylation and dehydrogenation at the one position differentiate it from other corticosteroids, providing unique properties for research and industrial applications .

Properties

CAS No.

58652-04-3

Molecular Formula

C23H30O5

Molecular Weight

386.488

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1

InChI Key

AUJYIXRHRTVZNY-ZWFCQKKLSA-N

SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C

Synonyms

(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate;  1,2-Dehydrocorticosterone 21-Acetate

Origin of Product

United States

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